2,6-Dichlorothiophenol

CAS No.: 24966-39-0

Cat. No.: VC2116167

Molecular Formula: C6H4Cl2S

Molecular Weight: 179.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24966-39-0 |

|---|---|

| Molecular Formula | C6H4Cl2S |

| Molecular Weight | 179.07 g/mol |

| IUPAC Name | 2,6-dichlorobenzenethiol |

| Standard InChI | InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H |

| Standard InChI Key | JBISHCXLCGVPGW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)S)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)S)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

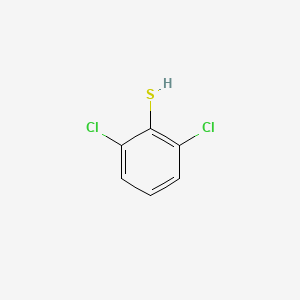

2,6-Dichlorothiophenol features a benzene ring with a thiol (-SH) group and two chlorine atoms at positions 2 and 6, creating a symmetrical structure. The presence of these electron-withdrawing chlorine atoms flanking the thiol group significantly influences the electronic distribution within the molecule, affecting its reactivity and physical properties.

Physical Properties

The physical properties of 2,6-Dichlorothiophenol are summarized in Table 1 below:

Table 1: Physical Properties of 2,6-Dichlorothiophenol

| Property | Value |

|---|---|

| Molecular Formula | C6H4Cl2S |

| CAS Number | 24966-39-0 |

| Appearance | Yellow crystals or chunks |

| Odor | Distinctive (characteristic of thiols) |

| Molecular Weight | 179.07 g/mol |

| Physical State at Room Temperature | Solid |

The electron-withdrawing nature of the chlorine atoms affects the acidity of the thiol group, making 2,6-Dichlorothiophenol more acidic than unsubstituted thiophenol. This increased acidity influences its behavior in various chemical reactions and applications.

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing 2,6-Dichlorothiophenol in laboratory settings involves the chlorination of thiophenol. This process typically requires controlled reaction conditions to ensure selective chlorination at the desired positions.

Industrial Production

Industrial production of 2,6-Dichlorothiophenol likely employs similar chlorination processes as used in laboratory synthesis but optimized for large-scale production. This typically involves:

-

Continuous flow reactors for efficient processing

-

Precise temperature and reaction time control

-

Advanced purification techniques to ensure high product purity

-

Optimization of catalyst systems for improved selectivity

While the specific industrial methods might vary between manufacturers, the fundamental chemistry remains based on the selective chlorination of thiophenol or similar starting materials.

Chemical Reactivity

Oxidation Reactions

2,6-Dichlorothiophenol can undergo various oxidation reactions, particularly involving the thiol functional group. Common oxidation pathways include:

-

Oxidation to form sulfonic acids using strong oxidizing agents

-

Formation of sulfoxides under milder oxidation conditions

-

Conversion to disulfides through oxidative coupling of the thiol groups

These transformations typically employ oxidizing agents such as hydrogen peroxide or potassium permanganate under appropriate reaction conditions.

Reduction Reactions

Although less common than oxidation reactions, 2,6-Dichlorothiophenol can undergo reduction reactions, particularly targeting the chlorine substituents. These reactions typically employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

Applications

Chemical Research

2,6-Dichlorothiophenol serves as an important building block in synthetic organic chemistry, particularly for the preparation of more complex organosulfur compounds. Its distinctive substitution pattern and reactivity make it valuable for studying various organic reactions, including:

-

Nucleophilic aromatic substitution mechanisms

-

Organosulfur chemistry

-

Metal-sulfur interactions

-

Halogen-directed reactivity patterns

Biological Research

In biological research, 2,6-Dichlorothiophenol has been investigated for its potential interactions with biological systems. Studies have indicated that it may demonstrate enzyme inhibitory properties, particularly toward SHP2 (Src homology region 2 domain-containing phosphatase-2).

Table 2: Biological Activity of 2,6-Dichlorothiophenol in Selected Studies

| Biological Target | Activity | Potency |

|---|---|---|

| SHP2 enzyme | Inhibition | IC50 ≈ 2785 nM |

| Aquatic organisms (P. phosphoreum) | Toxicity | Significant |

| Cancer cell lines | Cytotoxicity | Variable (cell line dependent) |

These biological activities highlight the potential value of 2,6-Dichlorothiophenol in various biomedical research applications.

Medicinal Chemistry

The unique structure and reactivity of 2,6-Dichlorothiophenol make it potentially valuable in medicinal chemistry applications, particularly:

-

As a structural component in drug design

-

For investigating drug metabolism involving thiol interactions

-

In the development of compounds with specific biological activities

Research has suggested potential cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving reactive oxygen species (ROS) generation.

Industrial Applications

In industrial contexts, 2,6-Dichlorothiophenol finds applications in:

-

Agrochemical production, particularly as an intermediate in the synthesis of insecticides and acaricides

-

Production of specialty chemicals and dyes

-

Development of materials with specific properties related to metal binding or surface interactions

Toxicology and Environmental Impact

Toxicological Properties

Like many organosulfur and chlorinated aromatic compounds, 2,6-Dichlorothiophenol likely presents toxicological concerns. While specific toxicity data for this compound is limited in the available sources, related compounds like 2,6-Dichlorophenol have demonstrated toxicity in various biological systems .

Quantitative structure-activity relationship (QSAR) analyses have indicated that thiophenols, including 2,6-Dichlorothiophenol, exhibit significant toxicity toward aquatic organisms such as Photobacterium phosphoreum. This toxicity is attributed to their ability to disrupt cellular functions through oxidative stress mechanisms.

Comparison with Related Compounds

Structural Analogs

2,6-Dichlorothiophenol belongs to a family of halogenated aromatic compounds. Understanding its properties in relation to similar compounds provides valuable context for its chemical behavior and applications.

Table 3: Comparison of 2,6-Dichlorothiophenol with Structurally Related Compounds

| Compound | Structure | Key Differences from 2,6-Dichlorothiophenol |

|---|---|---|

| 2,6-Dichlorophenol | C6H4Cl2OH | Contains -OH instead of -SH; less nucleophilic; different hydrogen bonding properties |

| 2,4-Dichlorothiophenol | C6H4Cl2S | Different chlorine positioning affects electronic distribution and reactivity |

| 2,6-Dibromothiophenol | C6H4Br2S | Contains bromine instead of chlorine; different reactivity in substitution reactions |

| Thiophenol | C6H5SH | Lacks chlorine substituents; more reactive in electrophilic aromatic substitution |

The specific substitution pattern in 2,6-Dichlorothiophenol creates a unique electronic environment that distinguishes its reactivity from other related compounds.

Functional Differences

The presence of chlorine atoms at the 2 and 6 positions of 2,6-Dichlorothiophenol enhances its reactivity in certain contexts compared to other thiophenol derivatives. This positioning creates a distinct electronic environment around the thiol group, influencing its acidity and nucleophilicity.

2,6-Dichlorophenol, which differs from our target compound only in having an -OH group instead of an -SH group, has demonstrated significant growth-regulating activity in plants . This suggests that the chlorine substitution pattern itself may confer specific biological activities, regardless of the precise functional group attached to the ring.

Future Research Directions

Synthetic Applications

Future research on 2,6-Dichlorothiophenol might explore:

-

Development of more efficient and selective synthesis methods

-

Exploration of new reaction pathways for creating complex molecules

-

Investigation of catalytic applications leveraging its unique structure

-

Green chemistry approaches to its synthesis and utilization

Biological and Medicinal Research

Promising areas for biological and medicinal research include:

-

Further characterization of its enzyme inhibitory properties

-

Investigation of its potential in developing new therapeutic agents

-

Study of structure-activity relationships based on the 2,6-dichlorothiophenol scaffold

-

Exploration of its potential in targeting specific disease pathways

Environmental Research

Environmental research priorities might include:

-

Assessment of biodegradation pathways and kinetics

-

Evaluation of environmental persistence and bioaccumulation potential

-

Development of remediation strategies for contaminated environments

-

Ecotoxicological studies to assess impacts on various ecological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume